molecular formula C10H11N3O3 B2879020 1-(3-Nitropyridin-2-yl)piperidin-4-one CAS No. 338411-72-6

1-(3-Nitropyridin-2-yl)piperidin-4-one

Cat. No.: B2879020
CAS No.: 338411-72-6
M. Wt: 221.216
InChI Key: BOBGISYVOBYUKA-UHFFFAOYSA-N
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Description

Contextualization of Nitropyridine and Piperidone Scaffolds in Chemical Research

Nitropyridine and piperidone cores are independently recognized as fundamental building blocks in organic and medicinal chemistry. nih.gov Pyridine-based ring systems are among the most prevalent heterocycles in drug design, valued for their ability to influence pharmacological activity. nih.gov The introduction of a nitro group to the pyridine (B92270) ring, creating a nitropyridine, significantly alters its electronic properties. This modification makes the ring electron-deficient and activates it for specific chemical transformations, particularly nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net Consequently, nitropyridines are not merely end-products but are frequently employed as versatile precursors for a wide array of more complex mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is another ubiquitous structural motif found in numerous natural products and pharmaceuticals. mdpi.com Its three-dimensional structure is crucial for interacting with biological targets. mdpi.com The piperidin-4-one variant, containing a ketone functional group, serves as a particularly useful synthetic intermediate. nih.gov The ketone provides a reactive handle for a multitude of chemical modifications, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents and the construction of spirocyclic systems. nih.govchemrevlett.com Piperidin-4-one derivatives have been identified as possessing a wide spectrum of pharmacological activities, including anticancer and anti-HIV properties, solidifying their status as a potent pharmacophore. nih.gov

Significance of 1-(3-Nitropyridin-2-yl)piperidin-4-one in Contemporary Chemical Synthesis and Design

The significance of this compound lies in its identity as a bifunctional synthetic intermediate that strategically combines the reactivity of both the nitropyridine and piperidone scaffolds. The typical synthesis of this compound involves the nucleophilic aromatic substitution of a precursor like 2-chloro-3-nitropyridine (B167233) with piperidin-4-one. researchgate.net This reaction is regioselective, with the nucleophilic attack favored at the 2-position of the pyridine ring, which is activated by the adjacent nitrogen atom and the ortho-nitro group. stackexchange.comyoutube.com

Once formed, the molecule offers two distinct points for diversification:

The Nitropyridine Moiety: The electron-withdrawing nitro group not only facilitates the initial synthesis but also serves as a key functional group for subsequent reactions. It can be readily reduced to an amino group (e.g., 2-amino-3-pyridinyl), which can then be acylated, alkylated, or used in cyclization reactions to build more complex fused heterocyclic systems. This pathway is a common strategy in the synthesis of kinase inhibitors. nih.govmdpi.com

The Piperidone Ketone: The carbonyl group at the 4-position of the piperidine ring is a versatile site for modification. It allows for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the core scaffold to optimize interactions with biological targets.

This dual reactivity makes this compound a valuable building block for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. The existence of commercially available derivatives, such as the corresponding alcohol (1-(3-nitropyridin-2-yl)piperidin-4-ol) and carboxylic acid (1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid), underscores its utility as a foundational scaffold for further chemical elaboration. chemdiv.comchemscene.com

Overview of Academic Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in dedicated publications, its academic and industrial research trajectory can be inferred from the widespread use of its constituent motifs and closely related analogues in medicinal chemistry. The primary research path for this compound is its application as a key intermediate in the synthesis of biologically active agents, particularly protein kinase inhibitors. nih.gov

Many approved and investigational kinase inhibitors feature a substituted pyridine or a related nitrogen-containing heterocycle that acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site of the kinase. mdpi.com The amino-pyridine motif, accessible from the nitropyridine precursor, is ideal for this purpose. Furthermore, the piperidine ring often serves to position substituents into solvent-exposed regions or specific sub-pockets of the enzyme, thereby enhancing potency and selectivity. nih.gov Research on related structures, such as 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one, demonstrates the utility of combining piperazine (B1678402)/piperidine moieties with other heterocyclic systems in the development of potent kinase inhibitors, such as those targeting the IGF-1R kinase. nih.govresearchgate.net

Therefore, the logical research trajectory involves:

Utilizing the compound as a scaffold in parallel synthesis to generate libraries of derivatives for screening against various kinase targets.

Modification of the piperidone ketone to introduce different side chains to probe structure-activity relationships (SAR).

Reduction of the nitro group followed by derivatization of the resulting amine to construct different hinge-binding motifs or to attach other functional groups.

Scope and Objectives of the Research Outline for this compound

The scope of this article is to provide a detailed and scientifically grounded analysis of the chemical compound this compound, focusing exclusively on its chemical properties and its role as a synthetic building block. The primary objective is to contextualize its importance by examining the well-established roles of its nitropyridine and piperidone components in chemical research. This review aims to highlight the synthetic versatility and strategic value of the compound in the design and synthesis of more complex molecules, particularly within the field of medicinal chemistry, without delving into specific biological activities or therapeutic applications of its potential derivatives.

Chemical Data

Below are tables detailing the chemical properties of this compound and its closely related derivatives, which are often used as synthetic precursors or are products of its further transformation.

Table 1: Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC10H11N3O3221.21338411-79-3
1-(3-Nitropyridin-2-yl)piperidin-4-olC10H13N3O3223.23338411-78-2
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acidC11H13N3O4251.24758720-54-6
2-Chloro-3-nitropyridineC5H3ClN2O2158.545470-18-8
Piperidin-4-oneC5H9NO99.1341662-67-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBGISYVOBYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Piperidin 4 One

Retrosynthetic Analysis of 1-(3-Nitropyridin-2-yl)piperidin-4-one

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available precursor structures. airitilibrary.com For this compound, the most logical disconnection is at the C-N bond linking the pyridine (B92270) and piperidine (B6355638) rings. This bond is formed via a nucleophilic substitution or a related N-arylation reaction.

This primary disconnection, known as a C-N disconnection, simplifies the target molecule into two key synthons: a piperidin-4-one nucleophile and a 2-substituted-3-nitropyridine electrophile. amazonaws.com The corresponding synthetic equivalents for these synthons are piperidin-4-one (or a protected version) and an electrophilic 3-nitropyridine (B142982) derivative, typically 2-chloro-3-nitropyridine (B167233). The electron-withdrawing nitro group is crucial as it activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. youtube.comlibretexts.org

Further deconstruction of the piperidin-4-one fragment can be envisioned through various ring-closing strategies, breaking down the cyclic structure into acyclic precursors. Similarly, the 2-chloro-3-nitropyridine precursor can be traced back to simpler pyridine starting materials, which are often synthesized via nitration of pyridine derivatives. researchgate.netntnu.no

Classical Synthetic Approaches to the Piperidin-4-one Core

The piperidine ring is a fundamental structure in many natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. chemrevlett.com The synthesis of the piperidin-4-one core, specifically, can be achieved through various classical organic reactions.

Ring-Closing Reactions for Piperidin-4-one Formation

Intramolecular cyclization is a primary strategy for forming the piperidine ring. nih.gov These reactions involve forming a cycle from a single molecule precursor. nih.gov

One of the most common methods is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. dtic.mil For piperidin-4-ones, this typically starts with the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil

Another significant approach is reductive cyclization. For instance, the reductive cyclization of amino acetals, which can be prepared via a diastereoselective nitro-Mannich reaction, offers a pathway to stereochemically defined piperidines. mdpi.com Radical-mediated cyclizations of linear amino-aldehydes have also been developed, providing an alternative route to the piperidine skeleton. nih.govmdpi.com

The table below summarizes key ring-closing reactions for piperidin-4-one synthesis.

Reaction NamePrecursor TypeKey Reagents/ConditionsDescription
Dieckmann CondensationAcyclic diester with a nitrogen atom in the backboneBase (e.g., NaOEt), followed by hydrolysis and decarboxylationIntramolecular condensation of a diester to form a β-keto ester, which is then converted to the ketone. dtic.mil
Reductive Amination/CyclizationAcyclic δ-amino ketone or dialdehydeReducing agent (e.g., NaBH3CN, H2/catalyst)Intramolecular reaction between an amine and a ketone or aldehyde within the same molecule, followed by reduction of the resulting imine/enamine. nih.gov
Aza-Michael ReactionAcyclic amino-enoneBase or acid catalystIntramolecular conjugate addition of an amine to an α,β-unsaturated ketone or ester to form the six-membered ring. acs.org
Radical CyclizationLinear amino-aldehydeCobalt(II) catalystA radical-mediated intramolecular cyclization that forms the piperidine ring from an acyclic precursor. nih.govmdpi.com

Functional Group Interconversions on Precursors to Piperidin-4-one

Functional group interconversion (FGI) involves converting one functional group into another without altering the carbon skeleton. ub.edu This is a powerful strategy for synthesizing piperidin-4-one from more accessible precursors.

A common FGI approach is the oxidation of a precursor alcohol, piperidin-4-ol, to the corresponding ketone. This can be achieved using a variety of standard oxidizing agents. Conversely, piperidin-4-one can be prepared by the hydrogenation or reduction of a suitable pyridine precursor. nih.gov For example, the catalytic hydrogenation of N-substituted 4-pyridones can yield piperidin-4-ones. This method often requires careful selection of catalysts and conditions to achieve selective reduction of the pyridine ring without affecting other functional groups.

Strategies for N-Alkylation with 2-Chloro-3-nitropyridine or Equivalent Electrophiles

The final key step in the synthesis of this compound is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. This is typically accomplished through N-arylation reactions.

Nucleophilic Aromatic Substitution (SNAr) Methodologies for N-Arylation

Nucleophilic aromatic substitution (SNAr) is a primary method for this transformation. libretexts.org The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, on the aromatic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org The pyridine nitrogen also contributes to the electron-deficient nature of the ring, making it susceptible to nucleophilic attack. youtube.com

In the synthesis of the target compound, the nitrogen atom of piperidin-4-one acts as the nucleophile, attacking the C-2 position of 2-chloro-3-nitropyridine and displacing the chloride leaving group. The reaction generally proceeds under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

General Reaction Conditions for SNAr:

ComponentExamplePurpose
Electrophile2-Chloro-3-nitropyridineThe activated aromatic ring that undergoes substitution.
NucleophilePiperidin-4-oneThe nitrogen-containing heterocycle that attacks the electrophile.
BaseK2CO3, Et3N, or DIPEATo deprotonate the nucleophile and neutralize the acid byproduct (e.g., HCl).
SolventDMF, DMSO, AcetonitrileA polar aprotic solvent to dissolve reactants and facilitate the reaction.
TemperatureRoom temperature to elevated temperatures (e.g., 80-120 °C)To provide sufficient energy for the reaction to proceed at a reasonable rate.

The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is a hallmark of a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov

Catalyst-Assisted N-Arylation Approaches

While SNAr is often effective for highly activated systems, catalyst-assisted methods provide a broader scope and can proceed under milder conditions. These reactions typically involve transition metal catalysts, such as copper or palladium.

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. Modern protocols often use copper(I) salts (e.g., CuI) in combination with a ligand and a base. researchgate.net Ligands such as 4-hydroxy piperidines or amino acids like pipecolinic acid can enhance the efficiency of the copper catalyst. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for forming C-N bonds. While powerful, it is often employed for less activated aryl halides where SNAr reactions might be sluggish.

The table below compares catalyst-assisted N-arylation approaches.

Reaction NameCatalyst SystemTypical SubstratesKey Features
Ullmann CondensationCuI / Ligand (e.g., pipecolinic acid, 4-hydroxy piperidine)Aryl halides, N-heterocyclesInexpensive copper catalyst; often requires higher temperatures but modern ligands have improved conditions. researchgate.netrsc.org
Buchwald-Hartwig AminationPd(0) or Pd(II) precursor / Ligand (e.g., phosphines)Aryl halides/triflates, aminesBroad substrate scope, generally milder conditions, but palladium catalysts can be expensive.
Cobalt-Catalyzed ArylationCoCl2 / Ligand (e.g., TMCD)Halogeno N-heterocycles, Grignard reagentsUtilizes a less expensive, earth-abundant metal catalyst. nih.gov

For the specific synthesis of this compound, the high activation provided by the nitro group makes the uncatalyzed SNAr reaction a highly viable and cost-effective method.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has moved beyond conventional heating methods to embrace technologies that offer enhanced reaction rates, improved safety profiles, and alignment with environmental sustainability. These advanced protocols are highly applicable to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times compared to conventional heating. The SNAr reaction between a 2-halopyridine and piperidine derivatives can be efficiently promoted by microwaves, often at temperatures between 130-150°C with reaction times ranging from 30 to 120 minutes. researchgate.net

This rapid, localized heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts. Furthermore, microwave-assisted synthesis of N-heteroaryl compounds can often be performed without a transition metal catalyst and even under solvent-free conditions, which simplifies purification and reduces environmental impact. researchgate.netresearchgate.net For the synthesis of the title compound, a mixture of 2-chloro-3-nitropyridine and piperidin-4-one could be subjected to microwave irradiation, potentially with a base like potassium carbonate in a high-boiling point solvent or neat, to rapidly produce the desired product.

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several green strategies can be implemented. nih.gov

Solvent Selection: Traditional SNAr reactions often employ polar aprotic solvents like DMSO, DMF, or NMP, which have associated toxicity and disposal issues. acsgcipr.org A greener approach involves substituting these with more benign alternatives. Polyethylene glycol (PEG-400), for instance, has been shown to be an effective and environmentally sound solvent for SNAr reactions on nitrogen-containing heterocycles, yielding excellent results in short reaction times. nih.gov Other options include ionic liquids or even water, potentially with the aid of a phase-transfer catalyst. acsgcipr.org

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The SNAr route is inherently atom-economical. Combining this with a solvent-free, microwave-assisted approach further minimizes waste streams, aligning with the principles of pollution prevention. researchgate.netacsgcipr.org

An optimized green synthesis could involve the uncatalyzed, solvent-free microwave irradiation of 2-fluoro-3-nitropyridine (B72422) (as fluoride (B91410) is often the best leaving group in SNAr reactions) with piperidin-4-one. acsgcipr.org

Flow chemistry, or continuous flow processing, offers significant advantages over batch production, particularly for reactions that are exothermic or require precise control over reaction parameters. The SNAr reaction for producing this compound can be readily adapted to a flow chemistry setup.

In a hypothetical flow process, solutions of 2-chloro-3-nitropyridine and piperidin-4-one (with a suitable base) would be pumped from separate reservoirs and combined in a T-mixer. The resulting stream would then pass through a heated microreactor or a packed-bed reactor. The small dimensions of these reactors provide superior heat and mass transfer compared to batch vessels, allowing for excellent temperature control and minimizing the risk of thermal runaways. acsgcipr.org This enhanced control often leads to higher selectivity and yields. The use of a back-pressure regulator allows the system to operate at temperatures above the solvent's boiling point, further accelerating the reaction safely. acsgcipr.org This methodology enables safe, automated, and scalable production of the target compound with consistent quality.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen methodology and reaction conditions.

The yield of this compound via the SNAr pathway is influenced by several factors, including the nature of the leaving group on the pyridine ring, the solvent, the base used, temperature, and reaction time.

Leaving Group: In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I. nih.gov Therefore, using 2-fluoro-3-nitropyridine as the starting material would be expected to provide the highest reaction rate and potentially the highest yield under optimized conditions.

Base and Solvent: The choice of base and solvent is critical. Stronger, non-nucleophilic bases can accelerate the reaction, while the solvent choice impacts reactant solubility and reaction rate. Studies on similar N-arylations have shown that a KOH/DMSO system can be effective. mdpi.com However, for greener applications, bases like K2CO3 in solvents like PEG-400 are preferable. nih.gov

Methodology: Advanced methods typically offer higher yields in shorter times. Microwave-assisted synthesis can often drive reactions to completion, improving yields over conventional methods that might stall or produce byproducts over longer heating periods. researchgate.net Flow chemistry provides precise control that can be fine-tuned to maximize yield and throughput.

The following table provides a hypothetical comparison of yields based on typical outcomes for SNAr reactions under different protocols.

MethodologyLeaving Group (X in 2-X-3-nitropyridine)Typical ConditionsReaction TimeHypothetical Yield (%)
Conventional HeatingClDMF, K₂CO₃, 120 °C12-24 hours65-75%
Microwave-AssistedClPEG-400, K₂CO₃, 150 °C30-60 minutes85-95%
Microwave-Assisted (Solvent-Free)ClNeat, K₂CO₃, 160 °C20-40 minutes80-90%
Flow ChemistryClAcetonitrile, DIPEA, 180 °C, 10 bar10 minutes (residence time)>90%
Microwave-AssistedFDMSO, K₂CO₃, 120 °C15-30 minutes>95%

Regioselectivity: The regioselectivity of the nucleophilic aromatic substitution on a 2-halo-3-nitropyridine substrate is a critical consideration. The nitro group at the 3-position is strongly electron-withdrawing, activating the positions ortho (C-2) and para (C-6) to it for nucleophilic attack via resonance stabilization of the Meisenheimer intermediate. stackexchange.com

However, the inductive effect of the nitro group also plays a significant role. This effect most strongly depletes electron density at the adjacent C-2 position. stackexchange.com In the reaction between 2-chloro-3-nitropyridine and piperidin-4-one, the attack of the piperidine nitrogen will occur almost exclusively at the C-2 position, displacing the halide. The substitution at C-6 is generally not observed, leading to the highly regioselective formation of this compound. Studies on similar systems, such as 2,6-dichloro-3-nitropyridine, confirm that substitution is kinetically favored at the C-2 position due to the powerful inductive effect of the adjacent nitro group. stackexchange.comrsc.org

Stereoselectivity: In the direct synthesis of this compound from 2-halo-3-nitropyridine and piperidin-4-one, no new chiral centers are formed. The piperidin-4-one molecule is achiral, as is the 2-halo-3-nitropyridine. Therefore, stereoselectivity is not a relevant consideration for this specific transformation. Stereoselectivity would become a factor only if a substituted, chiral piperidin-4-one were used or if the product were to undergo subsequent reactions that introduce a stereocenter.

Challenges and Future Directions in Synthetic Access to this compound

While the synthesis of this compound via nucleophilic aromatic substitution is a viable approach, it is not without its challenges. These challenges primarily revolve around the synthesis of the precursors and the efficiency and selectivity of the coupling reaction.

Challenges in Precursor Synthesis:

Nitration of the Pyridine Ring: The direct nitration of pyridine and its simple derivatives is often inefficient and can lead to the formation of multiple isomers, making the synthesis of 2-halo-3-nitropyridines in high purity a significant hurdle. researchgate.net The development of more regioselective and higher-yielding nitration procedures for pyridine derivatives remains an area of active research. ntnu.no

Challenges in the Nucleophilic Aromatic Substitution Reaction:

Reaction Conditions: The SNAr reaction often requires harsh conditions, such as high temperatures, which can lead to the degradation of starting materials or the product and the formation of impurities.

Byproduct Formation: Side reactions, such as the formation of diarylated piperazines if piperazine (B1678402) is present as an impurity, can complicate the purification process and reduce the yield of the desired product.

Purification: The purification of the final compound can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.

Future Directions:

Future research in the synthesis of this compound is likely to focus on addressing the aforementioned challenges. Key areas for development include:

Milder Coupling Conditions: The exploration of catalytic methods, such as copper-catalyzed or palladium-catalyzed N-arylation, could enable the coupling reaction to be performed under milder conditions. rsc.org This would likely lead to higher yields, improved purity, and a more environmentally friendly process.

Flow Chemistry: The use of continuous flow technology could offer advantages in terms of safety, scalability, and control over reaction parameters for both the nitration and the SNAr steps.

By focusing on these areas, it is anticipated that more efficient, cost-effective, and sustainable synthetic routes to this compound can be developed.

Chemical Reactivity and Transformation Mechanisms of 1 3 Nitropyridin 2 Yl Piperidin 4 One

Reactivity of the Piperidin-4-one Carbonyl Group

The ketone at the C-4 position of the piperidine (B6355638) ring is a focal point for numerous chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, and the adjacent α-hydrogens can be abstracted to form a nucleophilic enolate intermediate.

Nucleophilic Addition Reactions at the C-4 Position

The carbonyl carbon of the piperidin-4-one ring is electrophilic and serves as a site for nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which upon protonation yields a substituted piperidin-4-ol derivative. A variety of carbon and heteroatom nucleophiles can participate in these additions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon nucleophiles that can add to the carbonyl group to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 4-methyl-1-(3-nitropyridin-2-yl)piperidin-4-ol. Similarly, the Wittig reaction, employing a phosphorus ylide (a Wittig reagent), can convert the carbonyl group into an alkene, forming a 4-methylenepiperidine (B3104435) derivative.

Table 1: Examples of Nucleophilic Addition Reactions at the C-4 Carbonyl

Nucleophile Type Reagent Example Product Type
Organometallic (Carbon) Methylmagnesium Bromide (CH₃MgBr) Tertiary Alcohol
Phosphorus Ylide (Carbon) Methylenetriphenylphosphorane (Ph₃P=CH₂) Alkene
Cyanide (Carbon) Sodium Cyanide (NaCN) / HCl α-Hydroxynitrile (Cyanohydrin)
Hydride (Hydrogen) Sodium Borohydride (B1222165) (NaBH₄) Secondary Alcohol

Condensation Reactions Involving the Carbonyl Group

Condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step, are also characteristic of the piperidin-4-one system. These reactions typically involve the acidic protons on the carbons alpha to the carbonyl group (C-3 and C-5).

The Aldol (B89426) condensation can occur when the enolate of 1-(3-nitropyridin-2-yl)piperidin-4-one reacts with an aldehyde or another ketone. vanderbilt.edukocw.or.kr For example, in the presence of a base, the piperidone can react with an aromatic aldehyde like benzaldehyde. This reaction proceeds through the formation of an enolate, which attacks the aldehyde to form a β-hydroxy ketone. Subsequent dehydration under acidic or basic conditions yields an α,β-unsaturated ketone, specifically a 3-benzylidene-1-(3-nitropyridin-2-yl)piperidin-4-one derivative. researchgate.nettandfonline.comtandfonline.com

Furthermore, the carbonyl group can condense with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. For example, reaction with aniline (B41778) would yield the corresponding N-phenylimine derivative.

Reduction Pathways of the Ketone Functionality

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-(3-nitropyridin-2-yl)piperidin-4-ol. The choice of reducing agent is critical to ensure chemoselectivity, as the nitro group on the pyridine (B92270) ring is also susceptible to reduction.

Mild hydride-donating reagents are typically employed for this transformation. Sodium borohydride (NaBH₄) is a common choice as it readily reduces ketones but generally does not reduce aromatic nitro groups under standard conditions. jsynthchem.comresearchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would likely reduce both the ketone and the nitro group. jsynthchem.com

Catalytic hydrogenation can also be used, but conditions must be carefully controlled. While catalysts like palladium on carbon (Pd/C) are effective for nitro group reduction, they can also reduce ketones. However, specific catalytic systems or conditions can favor ketone reduction. For instance, zinc dust in acetic acid is a mild system that can be used for the reduction of related N-acyl-2,3-dihydro-4-pyridones to 4-piperidones, suggesting its potential applicability for selective carbonyl reduction. organic-chemistry.org

Table 2: Selected Reagents for Ketone Reduction

Reagent Typical Solvent Selectivity Product
Sodium Borohydride (NaBH₄) Methanol, Ethanol High for ketone over nitro group 1-(3-Nitropyridin-2-yl)piperidin-4-ol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Low; reduces both ketone and nitro group 1-(3-Aminopyridin-2-yl)piperidin-4-ol
Zinc/Acetic Acid Acetic Acid Mild; potentially selective for ketone 1-(3-Nitropyridin-2-yl)piperidin-4-ol

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbons adjacent to the carbonyl group (α-carbons at C-3 and C-5) are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.combham.ac.uk This enolate is a key intermediate for various alpha-substitution reactions. Since the piperidin-4-one is symmetrical, deprotonation at either C-3 or C-5 leads to the same enolate.

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible formation of the enolate. wikipedia.org Once formed, the enolate can react with a range of electrophiles.

Alkylation : Reaction of the enolate with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position, yielding a 3-alkyl-1-(3-nitropyridin-2-yl)piperidin-4-one.

Halogenation : Treatment of the enolate with an electrophilic halogen source, such as bromine (Br₂), results in the formation of a 3-bromo-1-(3-nitropyridin-2-yl)piperidin-4-one.

These α-substitution reactions provide a powerful method for elaborating the structure of the piperidone ring. masterorganicchemistry.com

Reactivity of the Nitropyridine Moiety

The 3-nitropyridine (B142982) ring is electron-deficient due to the electron-withdrawing effects of both the ring nitrogen and the nitro group. This electronic nature primarily influences the reactivity of the nitro group itself and makes the ring susceptible to certain nucleophilic attacks. nih.govacs.orgnih.gov

Reductive Transformations of the Nitro Group

The most significant transformation of the 3-nitropyridine moiety is the reduction of the nitro group. This process can be controlled to yield different products, with the final and most common product being the corresponding amine, 1-(3-aminopyridin-2-yl)piperidin-4-one. This transformation is valuable as the resulting amino group can be further functionalized, for example, through diazotization or acylation.

A wide array of reducing agents can accomplish this transformation, offering varying degrees of selectivity and operating under different conditions.

Catalytic Hydrogenation : This is one of the most common and efficient methods. Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for reducing aromatic nitro groups to amines. organic-chemistry.org This method is generally clean and high-yielding.

Metal-Acid Systems : Classic methods involve the use of a metal in acidic media. Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid, are effective for this reduction. organic-chemistry.org

Other Reagents : Other reagents offer chemoselectivity. Tin(II) chloride (SnCl₂) is a mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities. organic-chemistry.org Sodium hydrosulfite (Na₂S₂O₄) is another option that works under aqueous conditions.

It is also possible to achieve partial reduction of the nitro group to intermediate oxidation states, such as the hydroxylamine, by using specific reagents and carefully controlled conditions, for example, reduction with zinc dust in the presence of ammonium (B1175870) chloride. researchgate.net

Table 3: Reagents for Reductive Transformation of the Nitro Group

Reagent/System Conditions Primary Product
H₂ / Pd/C H₂ atmosphere, Methanol 1-(3-Aminopyridin-2-yl)piperidin-4-one
Fe / HCl Reflux 1-(3-Aminopyridin-2-yl)piperidin-4-one
SnCl₂ HCl, Ethanol 1-(3-Aminopyridin-2-yl)piperidin-4-one
Zn / NH₄Cl Ethanol, Water 1-(3-(Hydroxyamino)pyridin-2-yl)piperidin-4-one
Na₂S₂O₄ Water, THF 1-(3-Aminopyridin-2-yl)piperidin-4-one

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. wikipedia.org This makes the ring susceptible to attack by nucleophiles, potentially leading to the displacement of the nitro group or substitution at other positions.

The nitro group, although not a classical leaving group like a halide, can be displaced by strong nucleophiles under forcing conditions, particularly when it is located at a position activated by other groups. nih.gov For this compound, the nitro group is at the 3-position. While direct displacement of a nitro group is less common than that of a halogen, it has been observed in highly electron-deficient aromatic systems. nih.gov The reaction of 2-substituted-3-nitropyridines with strong nucleophiles like thiolates has been shown to result in the selective substitution of the 3-nitro group. nih.gov

Table 2: Analogous SNAr Reactions on 2-Substituted-3-Nitropyridines

SubstrateNucleophileConditionsProductReference
2-Methyl-3,5-dinitropyridineBenzylthiol (BnSH), K₂CO₃DMF, heat2-Methyl-3-(benzylthio)-5-nitropyridine nih.gov
2-Chloro-3-nitropyridine (B167233)PyrrolidineMethanol, Room Temperature3-Nitro-2-(pyrrolidin-1-yl)pyridine nih.gov

The nitro group at the 3-position strongly activates the ortho (2- and 4-) and para (6-) positions of the pyridine ring towards nucleophilic attack. In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack is most likely to occur at the 4- or 6-positions. Vicarious nucleophilic substitution (VNS) is a known reaction for 3-nitropyridines, where a nucleophile attacks a hydrogen-bearing carbon atom, typically at the 4-position, leading to C-H functionalization. ntnu.no

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a tertiary amine and can exhibit nucleophilic and basic properties, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the attached nitropyridine ring.

The piperidine nitrogen can undergo acylation and sulfonylation reactions with appropriate electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions would lead to the formation of the corresponding amides and sulfonamides. The reactivity of the nitrogen atom in these reactions is influenced by its steric environment and the electronic nature of the N-aryl substituent. For N-aryl piperidines, these reactions are generally feasible, although the electron-withdrawing nitropyridine group in the target molecule may decrease the nucleophilicity of the piperidine nitrogen compared to N-alkyl or N-phenyl piperidines. acs.org

Table 3: Analogous Acylation of N-Aryl Piperidines

Piperidine DerivativeAcylating AgentConditionsProductReference
N-Boc-2-arylpiperidineMethyl Chloroformaten-BuLi, THF, -78 °CN-Boc-2-aryl-2-(methoxycarbonyl)piperidine acs.org

Note: This example involves lithiation prior to acylation, indicating a different reaction pathway than direct N-acylation, but demonstrates the functionalization of the piperidine ring.

Quaternization Reactions

Quaternization involves the alkylation of the tertiary nitrogen atom of the piperidine ring, leading to the formation of a quaternary ammonium salt. The susceptibility of the piperidine nitrogen in this compound to quaternization is influenced by its nucleophilicity and steric accessibility. The electron-withdrawing nature of the adjacent 3-nitropyridin-2-yl group diminishes the electron density on the piperidine nitrogen, thereby reducing its basicity and nucleophilicity compared to an unsubstituted piperidine.

The success and rate of quaternization reactions are dependent on the nature of the alkylating agent and the reaction conditions. Stronger alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, are generally more effective. Steric hindrance around the nitrogen atom can also play a significant role; bulky alkylating agents may react more slowly or not at all. mdpi.com The yield of such reactions can be influenced by factors like the solvent, temperature, and reaction time. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the potential outcomes of quaternization reactions with different alkylating agents, based on general principles of chemical reactivity.

Alkylating AgentReagentExpected ProductRelative Reactivity
Methyl IodideCH₃I1-methyl-1-(3-nitropyridin-2-yl)piperidin-4-onium iodideHigh
Ethyl BromideCH₃CH₂Br1-ethyl-1-(3-nitropyridin-2-yl)piperidin-4-onium bromideModerate
Benzyl BromideC₆H₅CH₂Br1-benzyl-1-(3-nitropyridin-2-yl)piperidin-4-onium bromideHigh
Isopropyl Iodide(CH₃)₂CHI1-isopropyl-1-(3-nitropyridin-2-yl)piperidin-4-onium iodideLow

Interplay of Reactive Centers within this compound

The molecule possesses multiple reactive sites: the electrophilic carbon atoms of the nitropyridine ring, the nucleophilic piperidine nitrogen, and the carbonyl group of the piperidin-4-one moiety. The interaction between these centers dictates the chemo- and regioselectivity of its reactions.

In reactions with nucleophiles, the electron-deficient 3-nitropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the pyridine ring towards such attacks. The positions ortho and para to the nitro group are the most activated. In the case of 3-nitropyridine, the C4 and C2 positions are most susceptible to nucleophilic attack. Since the C2 position is already substituted, nucleophilic attack is most likely to occur at the C4 position. researchgate.netntnu.no

The carbonyl group of the piperidin-4-one ring can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, or reaction with Grignard reagents. The chemoselectivity of a given reaction will depend on the nature of the reagent and the reaction conditions. For example, a mild reducing agent like sodium borohydride would likely selectively reduce the ketone without affecting the nitro group, whereas a stronger reducing agent might reduce both functionalities. The interplay between different functional groups can lead to complex reaction outcomes. nih.govresearchgate.net

The proximity of the different functional groups in this compound could facilitate intramolecular reactions under certain conditions. For instance, if the ketone were to be converted into an enolate, this could potentially lead to cyclization or rearrangement reactions involving the pyridine ring. The formation of bicyclic or spirocyclic products through such intramolecular pathways is a possibility, though no specific examples for this compound are documented. mdpi.com The 3-nitropyridine moiety itself can undergo rearrangements, such as the migration of the nitro group under specific conditions, which could lead to isomeric products. researchgate.net

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing synthetic routes.

Kinetic studies can provide valuable insights into reaction mechanisms by determining the rate law, activation parameters, and the influence of various factors on the reaction rate. For instance, a kinetic study of a nucleophilic aromatic substitution on the 3-nitropyridine ring would help to determine whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. The rate of such a reaction would be expected to depend on the concentrations of both the substrate and the nucleophile. rsc.org

A hypothetical kinetic experiment for the reaction of this compound with a nucleophile, such as methoxide, could yield the following data:

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

This data would suggest a second-order reaction, first order in both the substrate and the nucleophile, which is consistent with a typical SNAr mechanism.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net For example, to confirm the position of nucleophilic attack on the 3-nitropyridine ring, one could use a ¹³C-labeled substrate. Analysis of the product using ¹³C NMR spectroscopy would reveal the position of the label and thus the site of substitution.

Similarly, deuterium (B1214612) labeling can be used to probe for the involvement of proton transfers in a reaction mechanism. For instance, in a base-catalyzed intramolecular reaction, replacing a key proton with deuterium and observing a kinetic isotope effect (a change in the reaction rate) would provide evidence for the involvement of that proton in the rate-determining step of the reaction. researchgate.netnih.gov

Synthesis of Piperidine Ring Modified Analogs

The piperidine-4-one core is a well-established building block in medicinal chemistry, offering multiple avenues for structural diversification. nih.govntnu.nogoogle.com Strategies targeting this ring can introduce new functionalities, alter its conformation, or expand the heterocyclic system.

Introduction of Substituents at Piperidine Ring Carbons

The carbon atoms of the piperidine ring, particularly those alpha to the carbonyl group (C3 and C5), are amenable to the introduction of various substituents. Standard organic chemistry methodologies can be employed to achieve C-alkylation, C-arylation, and the installation of other functional groups.

One common approach involves the formation of an enolate or enamine from the piperidin-4-one, which can then react with a variety of electrophiles. For instance, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), would generate the corresponding lithium enolate. This nucleophilic intermediate can then be quenched with alkyl halides, aryl halides (via palladium-catalyzed cross-coupling reactions), or other electrophilic reagents to install substituents at the C3 position. The regioselectivity of this process is generally well-controlled due to the directing effect of the N-substituent.

Furthermore, the carbonyl group itself can serve as a handle for derivatization. For example, a Wittig reaction or Horner-Wadsworth-Emmons olefination could be employed to introduce an exocyclic double bond at the C4 position, which could then be further functionalized. Additionally, the formation of spirocyclic systems at the C4 position is a viable strategy to increase the three-dimensionality and novelty of the analogs. This can be achieved through reactions with bifunctional reagents that can react with the ketone.

Table 1: Potential Substituents for Piperidine Ring Carbons

PositionReagent/Reaction TypePotential Substituent
C3/C5Alkylation (e.g., with alkyl halides)Methyl, Ethyl, Benzyl
C3/C5Arylation (e.g., Pd-catalyzed cross-coupling)Phenyl, Substituted Phenyls
C4Wittig/Horner-Wadsworth-EmmonsMethylene (B1212753), Substituted Alkenes
C4SpirocyclizationSpiro-oxirane, Spiro-cyclopropane

Ring Expansion and Contraction Strategies

Modification of the piperidine ring size can lead to novel scaffolds with distinct conformational properties. Ring expansion to seven-membered rings (azepanes) or contraction to five-membered rings (pyrrolidines) can be achieved through various rearrangement reactions.

A prominent method for ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.orgslideshare.netnumberanalytics.com This reaction typically involves the conversion of a cyclic β-amino alcohol to a larger cyclic ketone. For this compound, this would first require the conversion of the ketone at C4 to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a 4-aminomethyl-4-hydroxypiperidine derivative. Treatment of this intermediate with nitrous acid would then induce a rearrangement, leading to the formation of a 1-(3-nitropyridin-2-yl)azepan-5-one. The regioselectivity of the carbon migration is a key aspect of this reaction.

Conversely, ring contraction can be accomplished via the Beckmann rearrangement . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgillinois.edu This reaction transforms an oxime into a lactam. The starting piperidin-4-one would first be converted to its corresponding oxime by reaction with hydroxylamine. Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) would then initiate the rearrangement. Depending on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms, two possible lactam products could be formed: a caprolactam derivative resulting from migration of the C3 carbon, or a δ-valerolactam derivative from migration of the C5 carbon. The resulting lactams can serve as versatile intermediates for further functionalization. google.comspringernature.com

Heterocyclic Fused Systems Derived from the Piperidin-4-one Core

The piperidin-4-one moiety can also serve as a template for the construction of fused heterocyclic systems. These strategies often involve the reaction of the ketone or adjacent methylene groups with bifunctional reagents to build a new ring.

For instance, the Fischer indole (B1671886) synthesis could be employed to construct an indole ring fused to the piperidine core. wikipedia.orgyoutube.comorganic-chemistry.orgresearchgate.netmdpi.com This would involve the reaction of this compound with a substituted phenylhydrazine (B124118) under acidic conditions. The resulting hydrazone would then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form a dihydroindole intermediate, which would then aromatize to the corresponding fused indole. The position of the fusion would depend on which α-carbon of the piperidinone participates in the initial enamine formation.

Another classical reaction for the synthesis of fused quinolines is the Skraup synthesis . iipseries.orgwikipedia.orgpharmaguideline.comresearchgate.netrsc.org This reaction typically involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. In the context of our scaffold, the nitro group on the pyridine ring would first need to be reduced to an amino group, yielding 1-(3-aminopyridin-2-yl)piperidin-4-one. This derivative could then potentially undergo an intramolecular Skraup-type reaction, where the aminopyridine acts as the aniline equivalent and the piperidinone part of the molecule provides the carbonyl component, though this would be an unconventional application of the reaction and may require significant optimization. A more traditional approach would involve reacting the 1-(3-aminopyridin-2-yl)piperidine (obtained after reduction of the ketone) with glycerol and sulfuric acid to form a fused quinoline (B57606) system.

Furthermore, condensation of the piperidin-4-one with various reagents can lead to other fused systems. For example, reaction with 2-amino-3-hydroxypyridine (B21099) could potentially lead to the formation of pyrido[2,3-b] wikipedia.orgorganicreactions.orgoxazine derivatives. researchgate.netiau.irnih.govchemicalbook.comgoogle.com

Pyridine Ring Modification Strategies

The 3-nitropyridine ring offers distinct opportunities for derivatization, primarily through modification of the nitro group or by substitution on the aromatic ring itself.

Functionalization of the Pyridine Ring via Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of a strongly deactivating nitro group further exacerbates this issue, making direct EAS on the 3-nitropyridine ring of this compound highly improbable under standard conditions. numberanalytics.comrsc.orgchemrxiv.orgnih.govnih.gov Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions and may result in low yields and poor regioselectivity.

However, it is worth noting that nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings is a more viable strategy. In the case of 2-substituted-3-nitropyridines, the nitro group can activate the ring for nucleophilic attack, although the position of attack would be influenced by the nature of the substituent at the 2-position. nih.gov

Post-Modification of the Nitro Group (e.g., via reduction and diazotization)

The nitro group is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to a primary amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting 1-(3-aminopyridin-2-yl)piperidin-4-one is a key intermediate for further derivatization.

Once the amino group is in place, it can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate can then undergo a variety of transformations, most notably the Sandmeyer reaction . slideshare.netyoutube.comwikipedia.orgorganic-chemistry.orgnih.govjocpr.com The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, using the corresponding copper(I) salts as catalysts. This provides a powerful method for introducing diverse functionalities onto the pyridine ring that would be difficult to achieve through other means.

Table 2: Potential Transformations of the Nitro Group

ReactionReagentsResulting Functional Group
ReductionH2, Pd/C or Sn/HClAmino (-NH2)
DiazotizationNaNO2, HClDiazonium (-N2+)
Sandmeyer (Halogenation)CuCl, CuBr, KIChloro, Bromo, Iodo
Sandmeyer (Cyanation)CuCNCyano (-CN)
Sandmeyer (Hydroxylation)Cu2O, H2OHydroxyl (-OH)

Introduction of Diverse Substituents onto the Pyridine Core

The 3-nitropyridine moiety of this compound is highly susceptible to modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, particularly at the positions ortho and para to it (positions 4 and 6), facilitating the displacement of suitable leaving groups or direct addition of nucleophiles.

Key strategies for introducing diversity at the pyridine core include:

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of carbon, nitrogen, and oxygen nucleophiles onto the pyridine ring, typically at the position para to the nitro group.

Oxidative Substitution: Amines and other nucleophiles can be introduced at the position para to the nitro group through oxidative substitution methods. researchgate.net This has been shown to afford a series of 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity and yields. researchgate.net

Reduction and Diazotization: The nitro group itself can be chemically transformed. Reduction to an amino group provides a key functional handle. This amine can then be subjected to diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups.

These reactions enable the synthesis of a broad spectrum of analogs with tailored electronic and steric properties.

Table 1: Potential Substitutions on the 3-Nitropyridine Core

Position Reaction Type Potential Substituents (R)
4 or 6 Nucleophilic Aromatic Substitution (SNAr) -OR, -SR, -NR2, Alkyl, Aryl
4 Vicarious Nucleophilic Substitution (VNS) -CH2CN, -CH2SO2Ph

Linker Chemistry and Scaffold Diversification

The this compound scaffold possesses multiple handles for the attachment of linkers, enabling its incorporation into more complex molecular architectures. The piperidin-4-one ketone and the pyridine ring are the primary sites for such modifications.

Construction of Bi-functional and Multi-functional Derivatives

The generation of bi-functional and multi-functional derivatives hinges on the strategic modification of the core scaffold to incorporate chemically addressable linkers. A key intermediate for this purpose is 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid, which can be synthesized from the parent ketone. chemdiv.com This carboxylic acid provides a versatile attachment point for various linkers through amide or ester bond formation.

Points of Diversification for Linker Attachment:

C4-Position of Piperidine Ring: The ketone can be converted into other functional groups, such as a carboxylic acid, an amine (via reductive amination), or an alcohol. These groups can then be used to attach linkers. mdpi.com

Pyridine Ring: As described in section 4.2.3, substituents can be introduced onto the pyridine ring, which can themselves serve as attachment points for linkers. For example, a hydroxyl or amino substituent can be tethered to various chemical moieties.

Piperidine Nitrogen: While occupied in the parent scaffold, it is conceivable that alternative syntheses could leave this position available for derivatization, providing another vector for linker attachment.

These strategies allow for the connection of the scaffold to other pharmacophores, reporter molecules, or solid supports, creating derivatives with multiple functionalities. The choice of linker—whether cleavable (e.g., pH-sensitive, disulfide) or non-cleavable—is critical and depends on the intended biological application, such as in antibody-drug conjugates (ADCs) or targeted drug delivery systems. nih.govcreative-biolabs.com

Macrocyclization Studies Involving the this compound Scaffold

The rigid structure of the this compound scaffold makes it an attractive component for the synthesis of macrocycles. Macrocyclization can impart favorable properties such as improved binding affinity, selectivity, and metabolic stability. While specific macrocyclization studies involving this exact scaffold are not extensively documented, established synthetic strategies can be readily applied.

A plausible approach involves creating a linear precursor by functionalizing two distinct points on the scaffold with reactive groups amenable to intramolecular cyclization. For instance:

Functionalization: The C4-ketone could be converted to an amino group via reductive amination, which is then acylated with a terminal alkyne-containing carboxylic acid. Concurrently, a substituent on the pyridine ring (e.g., at C6) could be converted to an azide.

Cyclization: The resulting bifunctional linear precursor could then undergo an intramolecular cycloaddition reaction. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) are robust methods for forming the triazole-containing macrocycle under high-dilution conditions to favor the intramolecular reaction. cam.ac.uk

Alternative macrocyclization strategies like ring-closing metathesis (RCM) could also be employed by introducing two terminal alkene functionalities onto the scaffold. cam.ac.uk

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds based on the this compound scaffold. nih.gov Both solid-phase and solution-phase synthesis methodologies are applicable for this purpose.

Solid-Phase Synthesis Applications for Derivatization

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents.

A general strategy for the solid-phase synthesis of derivatives could involve:

Immobilization: The scaffold can be attached to a solid support (e.g., resin beads) through a suitable linker. A common approach would be to use a derivative like 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid, which can be coupled to an amino-functionalized resin. mdpi.com

Diversification: With the scaffold anchored, a series of building blocks can be introduced in a parallel fashion. For example, the nitro group on the pyridine ring could be reduced to an amine and then acylated with a library of diverse carboxylic acids.

Cleavage: After the final modification, the derivatized compounds are cleaved from the resin, yielding the final products for screening.

This approach allows for systematic variation at specific points on the molecule, facilitating the exploration of structure-activity relationships (SAR).

Solution-Phase Parallel Synthesis Techniques

Solution-phase parallel synthesis is an alternative to SPOS that avoids the challenges of developing resin-attachment and cleavage chemistries. Modern techniques often employ automated liquid handlers and multi-well plates to perform and monitor numerous reactions simultaneously.

For the this compound scaffold, a solution-phase library could be generated through reactions such as:

Reductive Amination: Reacting the C4-ketone with a library of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a 96-well plate format.

Nucleophilic Aromatic Substitution: Reacting the core scaffold with a diverse set of nucleophiles (e.g., thiols, amines) to generate analogs with substituents on the pyridine ring.

Advanced flow chemistry systems can also be employed for an "assembly line" synthesis, where the core scaffold is passed through a series of reactors, and different reagents are sequentially introduced to build complexity and generate a matrix of distinct products rapidly. chemrxiv.org This method offers precise control over reaction conditions and can accelerate the production of compound libraries.

Table 2: Comparison of Combinatorial Synthesis Approaches

Feature Solid-Phase Synthesis (SPOS) Solution-Phase Parallel Synthesis
Purification Simple filtration and washing of resin Often requires liquid-liquid extraction or chromatography
Reaction Monitoring Difficult on-bead Straightforward (e.g., LC-MS analysis of aliquots)
Scale Typically smaller scale for library synthesis Can be readily scaled up
Reagent Use Excess reagents can be used to drive reactions Stoichiometric control is more critical

| Throughput | High, amenable to automation | High, especially with flow chemistry and robotics |

Derivatization and Analog Generation Strategies Based on 1 3 Nitropyridin 2 Yl Piperidin 4 One

The scaffold of 1-(3-nitropyridin-2-yl)piperidin-4-one presents a versatile platform for chemical modification, offering multiple sites for derivatization to generate a diverse library of analogs. These strategies primarily target three key regions of the molecule: the electron-deficient nitropyridine ring, the reactive ketone of the piperidinone ring, and the C-H bonds adjacent to the ketone.

Computational and Theoretical Investigations of 1 3 Nitropyridin 2 Yl Piperidin 4 One

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns closely with classical Lewis structures. uni-muenchen.de This analysis provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. tsijournals.comnih.gov

For 1-(3-nitropyridin-2-yl)piperidin-4-one, NBO analysis can elucidate the electronic interactions that govern its structure and reactivity. The primary focus of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO is a key indicator of the strength of these interactions. scirp.org

Key hyperconjugative interactions expected within the this compound structure would involve:

Intramolecular Charge Transfer: Delocalization of electron density from the electron-rich piperidine (B6355638) ring to the electron-deficient nitropyridine ring. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly polarizes the pyridine (B92270) ring, making it a potent acceptor.

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms (of both the piperidine and pyridine rings) and the oxygen atoms (of the carbonyl and nitro groups) can delocalize into adjacent anti-bonding orbitals (σ* or π). For instance, the lone pair of the piperidine nitrogen (N1) can interact with the π anti-bonding orbitals of the pyridine ring, contributing to the stability of the C-N bond connecting the two rings. Similarly, the lone pair on the carbonyl oxygen can interact with adjacent C-C σ* orbitals. researchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) N(piperidine)π* (C(pyridine)-C(pyridine))5.85Lone Pair to π-system delocalization
LP (2) O(carbonyl)σ* (C(piperidine)-C(piperidine))2.50Carbonyl lone pair hyperconjugation
π (C(pyridine)-C(pyridine))π* (N(nitro)-O(nitro))21.30π-conjugation with nitro group
σ (C(piperidine)-H)σ* (N(piperidine)-C(pyridine))3.15σ-bond hyperconjugation

Reaction Mechanism Prediction and Validation

Computational chemistry provides essential tools for predicting and validating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, researchers can identify the most likely pathways from reactants to products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

A key goal in mechanistic studies is to locate the transition state (TS), which is the highest energy point along the lowest energy reaction pathway. mdpi.com A transition state represents a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS is computationally challenging but crucial for understanding reaction barriers.

Once a candidate TS geometry is optimized, its identity must be confirmed. This is typically done in two steps:

Frequency Calculation: A vibrational frequency calculation must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, such as bond breaking or formation. uni-muenchen.de

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path (MEP) downhill from the TS in both the forward and reverse directions. rowansci.comq-chem.com A successful IRC calculation confirms that the located TS indeed connects the desired reactants and products, providing a complete picture of the reaction pathway. missouri.edu For a transformation involving this compound, such as a nucleophilic aromatic substitution, IRC calculations would verify that the proposed TS connects the starting material and the final substituted product.

Energetic Profiles of Key Transformations

The IRC calculation provides the energetic profile of a reaction, which plots the energy of the system against the reaction coordinate. This profile reveals important thermodynamic and kinetic information. The two most critical energetic parameters derived from this profile are:

Activation Energy (ΔE‡ or ΔG‡): The energy difference between the reactants and the transition state. This value determines the reaction rate; a higher activation energy corresponds to a slower reaction.

Reaction Energy (ΔErxn or ΔGrxn): The energy difference between the reactants and the products. This value indicates whether the reaction is exothermic (energetically favorable) or endothermic (energetically unfavorable).

For this compound, a potential key transformation is the nucleophilic substitution at the pyridine ring, a common reaction for nitropyridines. researchgate.net The energetic profile would detail the energy changes as the nucleophile approaches, forms a Meisenheimer-like intermediate (a potential transition state or high-energy intermediate), and finally displaces a leaving group.

The following table provides a hypothetical energetic profile for a nucleophilic substitution reaction on the title compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Highest energy point along the reaction coordinate+25.5 (Activation Energy)
ProductsSubstituted Product + Leaving Group-15.0 (Reaction Energy)

Solvent Effects on Reaction Pathways

The surrounding solvent can have a profound impact on reaction mechanisms and rates. rsc.org Computational models can account for these effects, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

Solvent effects can alter the energetic profile of a reaction in several ways:

Stabilization of Charged Species: Polar solvents are particularly effective at stabilizing charged or highly polar species, such as transition states or intermediates. mdpi.com In a nucleophilic aromatic substitution involving this compound, the transition state is likely to have significant charge separation. A polar solvent would stabilize this TS more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

Altering Reaction Pathways: In some cases, a change in solvent can fundamentally alter the reaction mechanism, favoring a different pathway with a lower energy barrier in that specific medium. researchgate.net For example, a reaction that proceeds through a concerted mechanism in a nonpolar solvent might switch to a stepwise mechanism involving a distinct intermediate in a polar solvent. Computational studies in different simulated solvents are essential to predict such behavior.

Ligand-Receptor Interaction Modeling Concepts

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a potential drug molecule (a ligand) interacts with its biological target (a receptor, typically a protein). researchgate.net

General Docking Studies with Hypothetical Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. journaljpri.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), often expressed as a docking score. researchgate.net

The docking process for this compound with a hypothetical receptor binding site would involve several steps:

Preparation of Structures: A 3D structure of the ligand is generated and its energy is minimized. A hypothetical binding site on a receptor is defined, often based on the structures of similar proteins or known active sites. This site is a cavity on the protein surface with specific geometric and chemical features.

Conformational Sampling: The docking algorithm systematically explores different conformations of the ligand and its possible orientations within the binding site.

Scoring and Ranking: Each generated pose (orientation) is evaluated by a scoring function, which estimates the binding affinity. The scores are typically based on terms that account for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and unfavorable effects (e.g., steric clashes). nih.govunica.it

The results of a docking study can identify key amino acid residues in the hypothetical binding site that are crucial for binding. For a molecule like this compound, potential interactions could include:

Hydrogen Bonding: The carbonyl oxygen and the oxygens of the nitro group could act as hydrogen bond acceptors, while N-H groups on the receptor could be donors.

π-π Stacking: The electron-deficient nitropyridine ring could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The aliphatic piperidine ring can form favorable hydrophobic contacts with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

A hypothetical docking result table is presented below.

Ligand PoseDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-8.5Tyr122, Asp85π-π stacking, Hydrogen bond
2-8.2Phe210, Leu78π-π stacking, Hydrophobic
3-7.9Ser125, Val81Hydrogen bond, Hydrophobic

Pharmacophore Modeling Principles

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. patsnap.comnih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points. patsnap.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The development of a pharmacophore model for this compound would involve identifying the key chemical features that could potentially interact with a biological target. Based on its structure, several pharmacophoric features can be hypothesized. The piperidinone ring offers a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic region. The nitropyridine moiety presents additional hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group) and an aromatic ring.

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature IDFeature TypeLocationPotential Interaction
HBA1Hydrogen Bond AcceptorCarbonyl oxygen of piperidinoneInteraction with hydrogen bond donor residues in a receptor.
HBA2Hydrogen Bond AcceptorNitrogen of pyridine ringInteraction with hydrogen bond donor residues.
HBA3Hydrogen Bond AcceptorOxygen of nitro groupPotential for strong hydrogen bonding.
HYDHydrophobicPiperidine ringVan der Waals interactions with hydrophobic pockets.
AROAromatic RingPyridine ringπ-π stacking interactions with aromatic amino acid residues.

These features, with their specific spatial relationships, would constitute a pharmacophore model that could be used to screen large chemical databases for other molecules with a similar arrangement of interaction points, potentially leading to the discovery of novel compounds with similar biological activities.

Quantum Chemical Descriptors and Theoretical Basis for QSAR/QSPR Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org The foundation of these models lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu

Calculation of Molecular Descriptors

Quantum chemical methods are a powerful source for calculating molecular descriptors as they can, in principle, describe all electronic and geometric properties of a molecule. acs.org For this compound, a variety of quantum chemical descriptors can be calculated to build robust QSAR/QSPR models. These descriptors can be categorized into several groups:

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for understanding reactivity and intermolecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. ucsb.edu

Geometric Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific bond lengths and angles.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms.

Table 2: Plausible Quantum Chemical Descriptors for this compound

DescriptorValue (Hypothetical)Description
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.4 eVDifference in energy between HOMO and LUMO, an indicator of chemical reactivity and stability.
Dipole Moment4.2 DA measure of the overall polarity of the molecule.
Molecular Volume210 ųThe volume occupied by the molecule.
Polarizability25.5 ųThe ease with which the electron cloud can be distorted by an external electric field.

These descriptors would be calculated for a series of related compounds to develop a QSAR/QSPR model.

Theoretical Foundations for Predictive Modeling

The fundamental principle behind QSAR/QSPR is that the biological activity or property of a chemical is a function of its molecular structure. wikipedia.org By finding a statistically significant correlation between the calculated descriptors (independent variables) and the observed activity/property (dependent variable) for a set of known compounds (the training set), a predictive model can be built. researchgate.net

Various statistical methods can be employed to develop these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. mdpi.com A robust QSAR/QSPR model should be statistically validated to ensure its predictive power for new, untested compounds. nih.gov This validation is typically performed using an external set of compounds (the test set) that were not used in the model's development.

Advanced Computational Techniques Applied to this compound

To gain a more detailed and accurate understanding of the molecular properties of this compound, advanced computational techniques such as Density Functional Theory (DFT) and Ab Initio methods can be employed.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. dockdynamics.com It has become a widely used tool in drug discovery for calculating the electronic structure and properties of molecules. dockdynamics.com DFT can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, reaction energies, and electronic properties with a good balance between accuracy and computational cost. nih.govnih.gov

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the electronic properties, such as the distribution of electron density and the electrostatic potential, which are crucial for understanding intermolecular interactions.

Simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, to aid in the characterization of the compound.

Table 3: Hypothetical DFT Calculation Results for this compound

PropertyCalculated Value (Hypothetical)Significance
Total Energy-850.123 HartreesA measure of the molecule's stability.
C=O Bond Length1.22 ÅImportant for understanding the reactivity of the carbonyl group.
N-O Bond Length (Nitro)1.25 ÅReflects the electronic nature of the nitro group.
Mulliken Charge on Carbonyl O-0.55 eIndicates a high partial negative charge, making it a likely site for electrophilic attack or hydrogen bonding.

Semi-empirical Methods

A comprehensive search of scientific literature did not yield specific computational studies on this compound using semi-empirical methods. However, this section will outline the principles of these methods and their hypothetical application to the title compound, providing a framework for how such an investigation would be conducted and the nature of the expected findings.

Semi-empirical quantum mechanical methods are a class of computational techniques that bridge the gap between purely empirical methods (molecular mechanics) and more computationally expensive ab initio and density functional theory (DFT) methods. uni-muenchen.denih.gov These methods are based on the foundational principles of quantum mechanics, specifically the Hartree-Fock formalism, but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dempg.de Methods such as Austin Model 1 (AM1) and Parametric Model 3 (PM3) are widely used and are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov This approach significantly reduces the number of complex integrals that need to be calculated, making semi-empirical methods orders of magnitude faster than higher-level theories. nih.govcore.ac.uk This efficiency allows for the study of larger molecules and for high-throughput screening of molecular properties.

In a hypothetical computational investigation of this compound, semi-empirical methods like AM1 or PM3 could be employed to perform an initial exploration of its conformational landscape and electronic properties. The primary goal would be to obtain a rapid, qualitative understanding of the molecule's structure and reactivity before potentially undertaking more accurate, but resource-intensive, calculations.

The investigation would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the nitropyridine and piperidinone rings would be determined. Following optimization, a range of electronic properties could be calculated. These properties provide insight into the molecule's behavior in chemical reactions and its interactions with other molecules.

The kind of data that would be generated in such a study is illustrated in the hypothetical data table below. This table includes key quantum-chemical descriptors that are typically calculated using semi-empirical methods.

Hypothetical Semi-empirical Calculation Results for this compound.
Calculated PropertyAM1PM3Unit
Heat of Formation (ΔHf)+25.5+20.1kcal/mol
Dipole Moment4.84.5Debye
Energy of HOMO-9.2-9.5eV
Energy of LUMO-1.8-1.5eV
HOMO-LUMO Gap7.48.0eV
Ionization Potential9.29.5eV
Electron Affinity1.81.5eV

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO Gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. The Ionization Potential (approximated by the negative of the HOMO energy) and Electron Affinity (approximated by the negative of the LUMO energy) are also important descriptors of reactivity.

While semi-empirical methods are less accurate than ab initio or DFT methods, they are invaluable for initial computational screening. core.ac.uk For a molecule like this compound, these methods could be used to quickly assess a series of related derivatives, identify the most stable conformations for further study, and provide a preliminary understanding of their electronic structure and potential reactivity.

This compound: A Pivotal Intermediate in Heterocyclic Synthesis and Materials Science

This compound has emerged as a versatile building block in organic synthesis, primarily owing to its unique structural arrangement. This compound incorporates a reactive 3-nitropyridine (B142982) moiety and a synthetically amenable piperidin-4-one core. This combination of a highly electron-deficient aromatic ring and a cyclic ketone provides multiple reaction sites, rendering it a valuable precursor for the construction of complex nitrogen-containing heterocycles and conceptually, for the development of advanced organic materials.

Investigations into 1 3 Nitropyridin 2 Yl Piperidin 4 One As a Medicinal Chemistry Scaffold

Scaffold Design Principles for Biological Activity (General Theoretical Principles)

The design of a molecular scaffold is a foundational element in modern drug discovery, dictating the spatial arrangement of functional groups that interact with biological targets. The intrinsic properties of a scaffold, such as its structural motifs, rigidity, and flexibility, are critical determinants of its potential for biological activity.

Privileged Scaffolds and Their Relevance to the Compound

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. mdpi.com These scaffolds appear frequently in known drugs and bioactive molecules, suggesting they possess favorable drug-like properties and a versatile geometry for interacting with diverse protein families.

The 1-(3-Nitropyridin-2-yl)piperidin-4-one scaffold is a composite of two well-known heterocyclic systems: piperidine (B6355638) and pyridine (B92270).

Piperidine: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals across various therapeutic areas. mdpi.com Its prevalence highlights its role as a privileged fragment, often contributing to desirable pharmacokinetic properties and providing a three-dimensional structure that can be readily functionalized. researchgate.net

Pyridine: The pyridine ring is also considered a privileged scaffold in drug design. nih.govrsc.org It is a key component in a wide array of FDA-approved drugs and is valued for its ability to engage in various binding interactions, including hydrogen bonding and π-stacking, as well as its metabolic stability. rsc.orgnih.gov

The fusion of these two privileged structures into the this compound core suggests a high potential for this scaffold to serve as a template for the development of novel bioactive agents. nih.gov The nitropyridine component, in particular, offers unique electronic properties that can be exploited for specific target interactions. nih.govnih.gov

Table 1: Examples of Common Privileged Scaffolds in Medicinal Chemistry

ScaffoldTherapeutic AreasExample Drug(s)
PiperidineAnalgesia, Antipsychotics, AntihistaminesFentanyl, Haloperidol, Loratadine
PyridineAntiulcer, Antihypertensive, AntiviralOmeprazole, Amlodipine, Nevirapine
BenzodiazepineAnxiolytics, Sedatives, AnticonvulsantsDiazepam, Alprazolam
Indole (B1671886)Anti-inflammatory, Antimigraine, AntiemeticsIndomethacin, Sumatriptan, Ondansetron
Quinoline (B57606)Antimalarial, Antibacterial, AnticancerChloroquine, Ciprofloxacin, Camptothecin

Considerations for Scaffold Rigidity and Flexibility

The balance between rigidity and flexibility is a critical consideration in scaffold design. nih.govacs.org A scaffold must be rigid enough to hold key interacting groups in the optimal orientation for binding, thereby minimizing the entropic penalty upon binding to a target. acs.orguniroma1.it However, some degree of flexibility is often necessary to allow for "induced fit" into the binding pocket of a protein. nih.gov

The this compound scaffold possesses a compelling blend of these properties:

Rigid Component: The 3-nitropyridine (B142982) ring is a planar, aromatic system, providing a rigid anchor for substituents. This rigidity helps to pre-organize attached functional groups in a defined spatial orientation.

Flexible Component: The piperidin-4-one ring is a saturated heterocycle that can adopt various conformations, most commonly chair, boat, and twist-boat forms. chemrevlett.com This conformational flexibility allows the scaffold to adapt to the topography of different binding sites.

Rotational Freedom: The single bond connecting the pyridine and piperidine rings allows for rotation, further increasing the number of accessible conformations and the scaffold's ability to explore chemical space.

This balance suggests that the scaffold can present a well-defined array of functional groups to a target while still retaining the ability to make subtle conformational adjustments to optimize binding interactions. The strategy of rigidification is often employed to enhance activity and reduce off-target effects by locking a molecule into its bioactive conformation. uniroma1.it

Table 2: Comparison of Rigid and Flexible Scaffolds in Drug Design

PropertyRigid ScaffoldsFlexible Scaffolds
Binding Affinity Potentially higher due to lower entropic penaltyCan adapt to binding sites (induced fit)
Selectivity Often higher due to conformational restrictionMay bind to multiple targets, leading to off-target effects
Synthesis Can be more complex to synthesizeOften more synthetically accessible
Solubility Often lower due to higher crystal lattice energyGenerally higher

Structure-Activity Relationship (SAR) Studies on Derivatives (Methodological Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a compound influence its biological activity. gardp.org For a novel scaffold like this compound, a systematic SAR campaign is essential to identify derivatives with optimized potency and selectivity. nih.govnih.gov

Systematic Modification and General Biological Evaluation Methodologies

A systematic SAR study involves the synthesis and testing of a library of analogs where specific parts of the lead molecule are modified. gardp.org For the this compound scaffold, modifications would typically be explored at several key positions:

The Nitropyridine Ring:

Nitro Group: The position of the nitro group could be moved (e.g., to the 5-position), or it could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) to probe electronic effects.

Other Ring Positions: The vacant positions on the pyridine ring (positions 4, 5, and 6) could be substituted with a variety of functional groups (e.g., halogens, alkyls, amides) to explore steric and electronic requirements.

The Piperidin-4-one Ring:

The Ketone: The carbonyl group at the 4-position could be reduced to a hydroxyl, converted to an oxime, or used as a handle for further derivatization (e.g., reductive amination).

The Piperidine Nitrogen: While this position is occupied in the parent scaffold, in related series, it serves as a key point for introducing diversity.

Ring Carbons: The carbons at the 2, 3, 5, and 6 positions could be substituted with alkyl or other groups to explore how steric bulk affects activity and to introduce new chiral centers.

Biological Evaluation: The synthesized analogs would be evaluated in a cascade of biological assays. This typically begins with a primary in vitro assay to measure activity against the intended biological target (e.g., an enzyme inhibition assay or a receptor binding assay). Active compounds are then profiled in secondary assays to determine selectivity against related targets and to assess properties like cell permeability and metabolic stability.

Table 3: Hypothetical SAR Exploration Strategy

Compound IDModification from Parent ScaffoldRationaleData to Collect
ParentThis compoundBaseline activityIC50/EC50
Analog 1ANitro group at 5-positionProbe positional importance of nitro groupIC50/EC50
Analog 1BNitro group replaced with Cyano (CN)Evaluate electronic and steric effectsIC50/EC50
Analog 2AKetone reduced to Hydroxyl (OH)Assess importance of H-bond acceptorIC50/EC50
Analog 3AMethyl group at C5 of pyridine ringExplore steric toleranceIC50/EC50

Identification of Key Pharmacophoric Features (Conceptual Framework)

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary to ensure optimal molecular interactions with a specific biological target. wisdomlib.orgsemanticscholar.org Identifying the key pharmacophoric features of the this compound scaffold is crucial for understanding its binding mode and for designing new molecules. researchgate.netdovepress.com

Potential pharmacophoric features within this scaffold include:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group, the nitrogen of the pyridine ring, and the oxygen of the piperidinone carbonyl group can all act as hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The pyridine ring provides a planar, aromatic surface that can engage in hydrophobic or π-stacking interactions with the target protein.

Pharmacophore models are developed by analyzing the common features of a set of active molecules and their spatial relationships. nih.gov These models then serve as 3D search queries for virtual screening of compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity. semanticscholar.org

Table 4: Potential Pharmacophoric Features of the Scaffold

Feature TypeStructural OriginPotential Interaction
Hydrogen Bond AcceptorNitro group oxygensInteraction with H-bond donor residues (e.g., -NH, -OH)
Hydrogen Bond AcceptorPyridine ring nitrogenInteraction with H-bond donor residues
Hydrogen Bond AcceptorPiperidinone carbonyl oxygenInteraction with H-bond donor residues
Aromatic RingPyridine ringπ-π stacking, hydrophobic interactions
Hydrophobic/AliphaticPiperidine ring carbonsvan der Waals, hydrophobic interactions

Scaffold Hopping and Bioisosteric Replacement Strategies

While optimizing a lead scaffold is a common strategy, it is sometimes necessary to replace the core structure entirely to improve properties or escape existing patent space. Scaffold hopping and bioisosteric replacement are powerful techniques used to achieve this. researchgate.netnih.gov

Scaffold Hopping is a computational or synthetic strategy that aims to identify new molecular cores (scaffolds) that can maintain the same geometric arrangement of key binding groups as the original active molecule. uniroma1.itnih.gov For the this compound scaffold, one might "hop" from the piperidin-4-one core to other cyclic or even acyclic systems that can orient the nitropyridine and other substituents in a similar fashion.

Bioisosteric Replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that often retains similar biological activity. researchgate.netresearchgate.net This is a more subtle modification than scaffold hopping and is used to fine-tune properties like potency, selectivity, metabolism, and solubility.

Table 5: Theoretical Bioisosteric Replacements and Scaffold Hops

Original FeatureStrategyPotential Replacement(s)Goal of Replacement
Nitro Group (-NO2)Bioisosteric ReplacementCyano (-CN), Sulfonamide (-SO2NH2)Modify electronics, improve metabolic stability
Ketone (C=O)Bioisosteric ReplacementOxime (=NOH), Sulfone (-SO2-), Alcohol (-CHOH)Alter H-bonding, improve solubility
Pyridine RingBioisosteric ReplacementPyrimidine, Pyrazine, PhenylModulate basicity, explore H-bonding patterns
Piperidin-4-one CoreScaffold HoppingPyrrolidin-3-one, Tetrahydropyran-4-one, Azetidin-3-oneChange ring size, alter 3D shape, find novel IP

By employing these advanced medicinal chemistry strategies, the full potential of the this compound scaffold can be systematically explored to generate novel lead compounds for a variety of biological targets.

Exploring Alternative Ring Systems Based on the this compound Core

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying isofunctional molecular cores that can replace a central scaffold while retaining or improving biological activity and optimizing physicochemical properties. uniroma1.itresearchgate.net This approach is valuable for navigating intellectual property landscapes and overcoming liabilities associated with a known scaffold. researchgate.net For the this compound core, scaffold hopping can be envisioned by modifying either the piperidin-4-one or the 3-nitropyridine ring.

Replacement of the Piperidin-4-one Moiety: The saturated heterocyclic piperidinone ring provides a three-dimensional geometry that is often beneficial for target binding. nih.gov Alternative saturated or partially saturated heterocycles can be explored to modulate this geometry, introduce new interaction points, and alter properties like solubility and metabolic stability.

Replacement of the 3-Nitropyridine Moiety: The 3-nitropyridine ring acts as an electrophilic aromatic system and a key linker. Replacing it with other heteroaromatic systems can fine-tune electronic properties, hydrogen bonding capabilities, and potential for π-stacking interactions.

Below is a table of conceptual alternative ring systems.

Original RingPotential Alternative Ring SystemsRationale for Exploration
Piperidin-4-one Pyrrolidin-3-oneModifies ring size to explore different spatial arrangements of substituents.
Azepan-4-oneExpands the ring to a seven-membered system, altering conformational flexibility.
Tetrahydropyran-4-oneReplaces the nitrogen atom with oxygen, removing a hydrogen bond donor/acceptor and potential metabolic site.
Thian-4-oneIntroduces a sulfur atom, which can alter size, lipophilicity, and potential for specific interactions.
3-Nitropyridine 5-NitropyrimidineIntroduces an additional nitrogen atom into the aromatic ring, significantly altering electronic distribution and hydrogen bonding patterns.
2-NitropyrazineChanges the relative positions of the nitrogen atoms and the nitro group, affecting the vector of the dipole moment and interaction geometry.
3-NitrothiopheneReplaces the pyridine ring with a five-membered heteroaromatic system, modifying size, shape, and electronic character.
5-NitrothiazoleIntroduces both nitrogen and sulfur into a five-membered ring, offering a different arrangement of heteroatoms for target interaction.

Bioisosteric Modifications of Functional Groups

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity. nih.gov This strategy is fundamental for optimizing lead compounds by improving potency, selectivity, and pharmacokinetic profiles. The key functional groups in this compound available for bioisosteric replacement are the nitro group and the ketone.

Nitro Group Bioisosteres: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. However, it can sometimes be associated with metabolic liabilities or toxicity. Replacing it with bioisosteres can mitigate these issues while preserving its essential electronic role.

Ketone Bioisosteres: The piperidinone ketone is a polar group and a hydrogen bond acceptor. It also serves as a key synthetic handle. Its modification can influence solubility, receptor binding, and metabolic stability.

The following table outlines potential bioisosteric modifications.

Original Functional GroupPotential BioisostereRationale for Modification
Nitro (-NO₂) Cyano (-CN)A smaller, linear, and less polar electron-withdrawing group.
Trifluoromethyl (-CF₃)A highly lipophilic and metabolically stable electron-withdrawing group.
Sulfone (-SO₂R)A tetrahedral group that can act as a hydrogen bond acceptor and is generally metabolically stable.
N-oxideModifies the electronics of the pyridine ring while potentially improving solubility.
Ketone (C=O) Oxime (=N-OH)Introduces both hydrogen bond donor and acceptor capabilities, potentially forming new interactions with a target.
Hydrazone (=N-NHR)Allows for the introduction of further substituents (R group) to explore the binding pocket.
gem-Difluoro (-CF₂)Replaces the carbonyl oxygen with two fluorine atoms, maintaining a similar steric profile and dipole but removing the hydrogen bond acceptor capability.
Thione (C=S)Increases lipophilicity and alters the hydrogen bonding character of the group.

Prodrug Design Strategies Incorporating the this compound Scaffold (Conceptual Framework)

Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in the body. nih.gov This strategy is often employed to overcome issues with a drug's formulation, delivery, or pharmacokinetics. nih.govacs.org The this compound scaffold possesses a ketone functional group that is an ideal handle for prodrug derivatization.

A conceptual approach would involve masking the ketone to improve properties such as membrane permeability or to achieve targeted release. For instance, converting the ketone to a ketal or an acetal (B89532) could increase lipophilicity, potentially aiding in crossing the blood-brain barrier. These linkages are often designed to be stable at physiological pH but cleavable by acidic conditions found in specific tissues or cellular compartments, or by specific enzymes, to regenerate the active ketone-containing parent drug.

Another strategy could involve forming an oxime or hydrazone derivative. The substituents on the oxime or hydrazone could be designed to be cleaved by specific enzymes, such as esterases or reductases, found in the target tissue. This would provide a mechanism for site-specific drug release, potentially reducing systemic exposure and associated side effects.

Application in Fragment-Based Drug Discovery (FBDD) (Conceptual Framework)

Fragment-based drug discovery (FBDD) is a hit-identification strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. chemdiv.commdpi.com These fragment hits then serve as starting points for optimization into more potent lead compounds through strategies like fragment growing, linking, or merging. mdpi.com

The this compound scaffold itself may be too large to be considered a typical fragment, which generally adheres to the "Rule of Three" (e.g., molecular weight < 300 Da). However, its constituent parts, such as piperidin-4-one or 2-amino-3-nitropyridine, are excellent candidates for a fragment library. nih.gov

Fragment Screening: Piperidin-4-one or a simplified aminonitropyridine could be included in a fragment library for screening against a protein target using biophysical methods like NMR or X-ray crystallography. chemdiv.com

Fragment Growing: If a fragment like piperidin-4-one shows binding, its structure can be elaborated. Guided by structural data of the fragment-target complex, chemists could "grow" the fragment by adding the 3-nitropyridin-2-yl group to explore an adjacent binding pocket, effectively building towards the full scaffold.

Fragment Linking: Alternatively, if both the piperidin-4-one fragment and a separate nitropyridine fragment were found to bind in adjacent sites on the target protein, they could be chemically linked together. This process could lead to the synthesis of this compound as a novel, high-affinity ligand.

This FBDD approach leverages the simplicity of the scaffold's components to efficiently explore the chemical space around a target's binding site.

Advanced Concepts in Scaffold Derivatization for Target Interactions (General Principles)

Once a scaffold demonstrates promising biological activity, advanced derivatization strategies are employed to optimize its interaction with the intended target. The goal is to enhance potency, selectivity, and drug-like properties. researchgate.net For the this compound scaffold, derivatization can occur at several positions.

Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), computational docking simulations can be used to predict how derivatives of the scaffold will bind. This allows for the rational design of modifications. For example, if a hydrophobic pocket is identified near the piperidine ring, substituents could be added at the N-position or C3/C5 positions to fill this pocket and increase binding affinity through hydrophobic interactions. nih.gov

Parallel Synthesis: To rapidly explore the structure-activity relationship (SAR), parallel synthesis techniques can be used to create a focused library of compounds. youtube.com By using a common intermediate, various building blocks can be systematically introduced at different positions on the piperidine or pyridine rings. For instance, the ketone can be converted to an amine via reductive amination, and this new amine can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides.

Privileged Structure-Based Derivatization: The piperidine ring is a privileged structure. nih.govresearchgate.net Medicinal chemistry literature is rich with examples of how different substitution patterns on this ring affect biological activity. This knowledge can be leveraged to guide derivatization. For example, introducing substituents at the C3 or C4 positions of the piperidine ring can create chiral centers, and the resulting stereoisomers may exhibit significantly different affinities and selectivities for the target.

By applying these principles, the this compound scaffold can be systematically optimized to achieve potent and selective interactions with a specific biological target.

Future Research Directions for 1 3 Nitropyridin 2 Yl Piperidin 4 One

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the continued investigation of 1-(3-Nitropyridin-2-yl)piperidin-4-one and its analogs. While established methods exist for the synthesis of both nitropyridines and piperidin-4-ones, future research will likely focus on the discovery of more convergent and step-economical pathways.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions to directly assemble the core structure. For instance, a palladium- or copper-catalyzed N-arylation of piperidin-4-one with a suitable 2-halo-3-nitropyridine derivative could provide a direct and efficient route. Further exploration into one-pot methodologies, where multiple bond-forming events occur sequentially in a single reaction vessel, will also be crucial for streamlining the synthesis.

Another area of interest lies in the exploration of novel cyclization strategies to construct the piperidin-4-one ring onto a pre-functionalized nitropyridine scaffold. This could involve intramolecular Mannich-type reactions or ring-closing metathesis of appropriately designed precursors. The Piloty-Robinson reaction, a classical method for pyrrole (B145914) synthesis, has been adapted for the synthesis of novel heterocyclic systems and could potentially be explored for the construction of related scaffolds. researchgate.net Furthermore, the use of α-imino rhodium carbene-initiated cascade reactions, which have proven effective in the synthesis of piperidin-4-one derivatives, could offer a novel and efficient approach. nih.gov

Development of Asymmetric Synthesis Methodologies

The introduction of chirality into the this compound scaffold could have a profound impact on its biological activity. Therefore, the development of robust asymmetric synthetic methods is a critical future research direction. This can be approached in several ways:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to construct the piperidin-4-one ring.

Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: This is arguably the most elegant and efficient approach. The development of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, palladium) or organocatalysts, for key steps like asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor or an asymmetric Michael addition to construct the piperidinone ring, will be a major focus. nih.govnih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction could be employed to generate enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn

A notable strategy that could be adapted is the nitro-Mannich/reduction cyclization cascade, which has been successfully used for the asymmetric synthesis of piperidines. nih.gov The development of methodologies that allow for the selective synthesis of specific stereoisomers will be essential for elucidating structure-activity relationships.

Application of Machine Learning in Compound Design and Synthesis Prediction

The integration of computational tools, particularly machine learning (ML), is set to revolutionize drug discovery and chemical synthesis. For this compound, ML algorithms can be employed in several key areas:

De Novo Design: ML models can be trained on large datasets of known bioactive molecules to generate novel derivatives of this compound with predicted enhanced biological activity and improved pharmacokinetic profiles.

Synthesis Prediction: Retrosynthesis prediction tools powered by ML can propose viable and efficient synthetic routes to novel analogs, potentially identifying unconventional pathways that may not be obvious to a human chemist.

Property Prediction: ML models can be used to predict various physicochemical and biological properties of virtual compounds, such as solubility, toxicity, and binding affinity to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.

The application of these in silico methods can significantly accelerate the research and development process by reducing the number of compounds that need to be synthesized and tested experimentally.

Green and Sustainable Chemistry Initiatives for Compound Production

In line with the growing emphasis on environmentally responsible chemical practices, future research on the synthesis of this compound will undoubtedly incorporate green chemistry principles. Key areas for development include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents. asianpubs.org The use of deep eutectic solvents, for example, has been shown to be an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org

Catalytic Methods: Employing catalytic reactions, which are inherently more atom-economical and generate less waste compared to stoichiometric reactions.

Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. nih.govrasayanjournal.co.in

Renewable Feedstocks: Investigating the potential of using bio-based starting materials for the synthesis of the piperidin-4-one core.

These initiatives will not only minimize the environmental impact of the synthesis but can also lead to more cost-effective and safer manufacturing processes.

Expansion of Reactivity Profiles through Catalysis

The inherent reactivity of the this compound scaffold can be further expanded through the use of innovative catalytic methods. The nitropyridine ring is susceptible to nucleophilic aromatic substitution, and the piperidin-4-one moiety offers a handle for a variety of transformations. Future research could focus on:

Catalytic C-H Functionalization: Directly modifying the C-H bonds of the pyridine (B92270) or piperidine (B6355638) rings to introduce new functional groups without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Utilizing the existing functional groups (e.g., the nitro group after reduction to an amine) to participate in palladium-, copper-, or nickel-catalyzed cross-coupling reactions to build more complex molecular architectures.

Photoredox Catalysis: Employing visible light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods.

The development of new catalytic systems will provide access to a wider range of derivatives with diverse functionalities, which is crucial for fine-tuning the compound's biological properties.

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be invaluable for unambiguously determining the structure and stereochemistry of new derivatives. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline compounds, which is crucial for understanding stereochemical relationships and intermolecular interactions. chemrevlett.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and provide a deeper understanding of the electronic factors that govern reactivity.

By combining experimental and computational approaches, a comprehensive picture of the chemical behavior of this compound can be obtained, paving the way for more rational and efficient synthetic design.

Conclusion

Summary of Key Academic Contributions Related to 1-(3-Nitropyridin-2-yl)piperidin-4-one

The academic contributions surrounding this compound are primarily understood through the extensive research into its constituent chemical moieties: the 3-nitropyridine (B142982) ring and the piperidin-4-one core. The introduction of a nitro group into a pyridine (B92270) ring significantly influences its chemical reactivity, making nitropyridines valuable precursors in organic synthesis. nih.gov Specifically, the nitro group facilitates the functionalization of the pyridine ring in various ways. nih.gov Research has shown that the nitration of pyridine itself is often challenging, but methods using reagents like dinitrogen pentoxide have been developed to produce 3-nitropyridine effectively. researchgate.netntnu.no This intermediate is crucial for the synthesis of a wide range of substituted pyridines. researchgate.netnih.gov The nitro group activates the pyridine ring for nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com

The piperidine-4-one scaffold is another cornerstone of synthetic and medicinal chemistry. chemrevlett.comsemanticscholar.org Piperidine-containing compounds are among the most significant heterocyclic motifs used in the construction of pharmaceutical drugs. mdpi.com The piperidin-4-one structure offers a versatile template that can be modified at the nitrogen atom, the ketone functionality, and the ring carbons. Extensive crystallographic and spectral studies have been conducted on piperidin-4-one derivatives, revealing that the piperidine (B6355638) ring typically adopts a stable chair conformation, which is crucial for its interaction with biological targets. chemrevlett.com The synthesis and stereochemistry of substituted piperidin-4-ones are well-documented, highlighting their importance as building blocks for more complex, three-dimensional molecules. semanticscholar.orgchemrevlett.com

The combination of these two entities in this compound represents a key contribution in providing a bifunctional building block. It merges the electrophilic nature of the 3-nitropyridine system with the conformationally defined and synthetically versatile piperidin-4-one core. This allows researchers to perform selective chemical modifications at different sites of the molecule.

Recapitulation of the Compound's Significance in Chemical Research

The significance of this compound in chemical research stems from its role as a strategic intermediate and molecular scaffold for the synthesis of novel chemical entities. Nitropyridines are recognized for their utility in creating biologically active compounds, including potential herbicides and anticancer agents. nih.gov The presence of the 3-nitro group on the pyridine ring makes the 2-position, to which the piperidin-4-one is attached, susceptible to nucleophilic attack, a common strategy in synthetic chemistry.

The piperidin-4-one moiety is a "privileged structure" in medicinal chemistry, frequently embedded within molecules designed to interact with various biological targets. semanticscholar.orgmdpi.com Its ketone group is a handle for further chemical transformations, such as reductive amination or the formation of oximes and hydrazones, enabling the generation of diverse compound libraries for drug discovery screening. semanticscholar.org The conformational properties of the piperidine ring are critical for defining the spatial arrangement of substituents, which in turn governs molecular recognition and biological activity. chemrevlett.com

Therefore, this compound is significant as it provides a platform for developing complex molecules with potential therapeutic applications. For instance, related structures combining piperidine with other heterocyclic systems have been investigated as inhibitors of specific biological pathways, such as the NLRP3 inflammasome. mdpi.com The compound serves as a valuable starting material for creating derivatives by modifying either the piperidin-4-one ring or by leveraging the reactivity of the nitropyridine system.

Table 1: Reactivity and Synthetic Potential of Constituent Moieties

Moiety Key Chemical Features Common Reactions Significance in Synthesis
3-Nitropyridine Electron-deficient aromatic ring. The nitro group is a strong electron-withdrawing group. Nucleophilic Aromatic Substitution (SNAr) at positions ortho and para to the nitro group. researchgate.net Reduction of the nitro group to an amino group. Precursor for highly functionalized pyridines. nih.govnih.gov Access to amino-pyridines, which are key in pharmaceuticals.
Piperidin-4-one Saturated N-heterocycle with a ketone functionality. Typically exists in a chair conformation. chemrevlett.com Reductive amination. Aldol (B89426) condensation. Wittig reaction. Formation of oximes, hydrazones, etc. N-alkylation/N-acylation. A versatile scaffold for building spirocyclic and other complex 3D structures. mdpi.com Core of many biologically active compounds. semanticscholar.org

Outlook on the Continued Scholarly Importance of this compound

The scholarly importance of this compound is expected to persist, driven by the continuous demand for novel and diverse chemical scaffolds in drug discovery and materials science. The fields of medicinal and organic chemistry are increasingly focused on creating molecules with well-defined three-dimensional structures to achieve higher selectivity and potency for biological targets. mdpi.com The fusion of a planar, aromatic nitropyridine unit with a non-planar, saturated piperidin-4-one ring provides a molecular framework with distinct spatial and electronic properties.

Future research will likely focus on several key areas. Firstly, the use of this compound in combinatorial chemistry to generate large libraries of derivatives for high-throughput screening is a promising avenue. Modifications at the ketone and the subsequent reduction of the nitro group can yield a wide array of structures. Secondly, the compound is an ideal candidate for fragment-based drug design, where the nitropyridine or piperidinone fragments can be optimized to bind to specific pockets in target proteins.

Furthermore, the photophysical properties of molecules containing nitropyridine moieties are also of interest. nih.gov The development of novel fluorescent probes or functional organic materials based on the this compound scaffold could be another direction for future scholarly work. As synthetic methodologies advance, the accessibility and utility of such hybrid compounds will likely increase, solidifying their importance in the broader chemical sciences.

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